molecular formula C9H13IN2O2S B6993130 N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide

Cat. No.: B6993130
M. Wt: 340.18 g/mol
InChI Key: YRPBCKYCFWVKRB-UHFFFAOYSA-N
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Description

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, an iodine atom, and a hydroxybutyl group

Properties

IUPAC Name

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2S/c1-12(4-2-3-5-13)9(14)8-7(10)6-15-11-8/h6,13H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRPBCKYCFWVKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCO)C(=O)C1=NSC=C1I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

    Attachment of the Hydroxybutyl Group: The hydroxybutyl group can be attached through nucleophilic substitution reactions, where a suitable hydroxybutyl halide reacts with the thiazole derivative.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine, such as methylamine, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxybutyl group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carbonyl compounds (e.g., aldehydes or ketones).

    Reduction: Formation of deiodinated thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a diagnostic tool.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.

Comparison with Similar Compounds

N-(4-hydroxybutyl)-4-iodo-N-methyl-1,2-thiazole-3-carboxamide can be compared with other thiazole derivatives, such as:

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